2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride
Overview
Description
2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15ClFNOS. It is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride typically involves the reaction of 4-fluorothiophenol with 2-chloroethanol to form 2-(2-((4-fluorophenyl)thio)ethanol. This intermediate is then reacted with ethylenediamine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. This includes maintaining controlled reaction conditions, using high-purity reagents, and employing efficient purification methods such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)ethan-1-amine
- 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
- 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of a fluorophenylthio group and an ethoxyethan-1-amine moiety. These structural elements contribute to its distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)sulfanylethoxy]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNOS.ClH/c11-9-1-3-10(4-2-9)14-8-7-13-6-5-12;/h1-4H,5-8,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDBHGIJSGAFKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCOCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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